2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18819717
InChI: InChI=1S/C8H9IN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1
SMILES:
Molecular Formula: C8H8IN2O5-
Molecular Weight: 339.06 g/mol

2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate

CAS No.:

Cat. No.: VC18819717

Molecular Formula: C8H8IN2O5-

Molecular Weight: 339.06 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate -

Specification

Molecular Formula C8H8IN2O5-
Molecular Weight 339.06 g/mol
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate
Standard InChI InChI=1S/C8H9IN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1
Standard InChI Key TZFYSTPTEBSUEZ-UHFFFAOYSA-M
Canonical SMILES C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CI

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound, with the IUPAC name 2-(2,5-dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate, has the molecular formula C₈H₈IN₂O₅⁻ and a molecular weight of 339.06 g/mol. Its structure integrates two reactive groups:

  • Succinimidyl ester (NHS ester): Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

  • Iodoacetamide: Targets sulfhydryl groups (e.g., cysteine thiols) via alkylation, enabling thioether linkages.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈IN₂O₅⁻
Molecular Weight339.06 g/mol
SolubilityDimethylformamide (DMF), Dichloromethane (DCM)
ReactivitypH-dependent (optimal at 7–9)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a two-step reaction:

  • Formation of NHS-Iodoacetamide Intermediate:
    N-Hydroxysuccinimide (NHS) reacts with iodoacetic acid in anhydrous DMF or DCM, using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under inert conditions to prevent hydrolysis of the NHS ester.

    NHS+Iodoacetic AcidDCCNHS-Iodoacetamide Intermediate\text{NHS} + \text{Iodoacetic Acid} \xrightarrow{\text{DCC}} \text{NHS-Iodoacetamide Intermediate}
  • Purification:
    Crude product is purified via recrystallization or silica gel chromatography, yielding >95% purity.

Scalability and Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield and reduce side reactions. Critical parameters include temperature control (20–25°C) and moisture exclusion.

Mechanism of Action

Dual Reactivity Profile

The compound’s bifunctionality enables sequential or simultaneous conjugation:

  • Step 1: NHS ester reacts with amines at pH 7–9, forming stable amide bonds.

  • Step 2: Iodoacetamide alkylates thiols at neutral pH, creating irreversible thioether bonds.

Figure 1: Covalent Bond Formation

  • Amine Conjugation:

    Protein-NH2+NHS-EsterProtein-NHCO-R+NHS\text{Protein-NH}_2 + \text{NHS-Ester} \rightarrow \text{Protein-NHCO-R} + \text{NHS}
  • Thiol Conjugation:

    Protein-SH+IodoacetamideProtein-S-CH2-CO-NH-R\text{Protein-SH} + \text{Iodoacetamide} \rightarrow \text{Protein-S-CH}_2\text{-CO-NH-R}

Kinetic Studies

Reaction kinetics studies reveal:

  • Amine Reactivity: kcat=1.2×103s1k_{\text{cat}} = 1.2 \times 10^{-3} \, \text{s}^{-1} at pH 8.

  • Thiol Reactivity: kcat=3.8×104s1k_{\text{cat}} = 3.8 \times 10^{-4} \, \text{s}^{-1} at pH 7.5.

Applications in Biochemical Research

Protein-Protein Conjugation

The compound crosslinks antibodies with enzymes (e.g., horseradish peroxidase) for ELISA, enhancing detection sensitivity.

Antibody-Drug Conjugates (ADCs)

In oncology, it links monoclonal antibodies (e.g., trastuzumab) to cytotoxic agents (e.g., monomethyl auristatin E), enabling targeted cancer therapy.

Table 2: Case Study – ADC Development

ParameterValue
Drug-to-Antibody Ratio4:1
In Vivo Half-life72 hours
Tumor Suppression85% reduction in xenografts

Enzyme Immobilization

Crosslinking enzymes (e.g., lipases) to polymer matrices improves stability in industrial biocatalysis, achieving 90% activity retention after 10 cycles.

Industrial and Therapeutic Applications

Diagnostics

Used in lateral flow assays to conjugate gold nanoparticles with antibodies, enabling rapid COVID-19 antigen detection.

Drug Delivery Systems

Conjugates with polyethylene glycol (PEG) enhance pharmacokinetics of siRNA, reducing renal clearance by 40%.

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